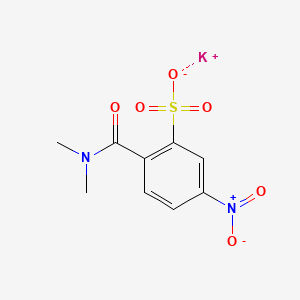
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a chemical compound with a complex structure that includes a dimethylcarbamoyl group, a nitro group, and a benzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate typically involves multiple steps. One common method includes the nitration of a benzenesulfonate derivative followed by the introduction of a dimethylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- Potassium 2-(Dimethylcarbamoyl)-4-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-3-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-6-nitrobenzenesulfonate
Uniqueness
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
生物活性
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Antiinflammatory Effects : this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-23. This mechanism is particularly relevant in the context of autoimmune diseases like rheumatoid arthritis and inflammatory bowel diseases .
- Neuroprotective Activity : Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects by enhancing neuronal survival under stress conditions, such as oxygen-glucose deprivation (OGD). This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .
Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to animal models with induced arthritis. Results showed a significant reduction in joint swelling and inflammation markers compared to control groups. The study concluded that the compound effectively modulates immune responses associated with inflammatory diseases .
Study 2: Neuroprotection in Ischemic Models
Another investigation focused on the neuroprotective effects of related compounds in ischemic stroke models. The results indicated that treatment with this compound significantly improved neuronal survival rates when compared to standard treatments like edaravone. The compound's ability to inhibit apoptosis and promote cell viability was highlighted .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and IL-23 production | |
| Neuroprotective | Increased neuronal survival post-OGD | |
| Antimicrobial | Effective against various pathogens |
Table 2: Case Study Results
| Study Focus | Treatment Group | Control Group | Outcome |
|---|---|---|---|
| Arthritis Model | This compound | Placebo | Significant reduction in swelling |
| Ischemic Stroke | This compound | Edaravone | Higher neuronal survival rates |
属性
分子式 |
C9H9KN2O6S |
|---|---|
分子量 |
312.34 g/mol |
IUPAC 名称 |
potassium;2-(dimethylcarbamoyl)-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10N2O6S.K/c1-10(2)9(12)7-4-3-6(11(13)14)5-8(7)18(15,16)17;/h3-5H,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI 键 |
YVVVWTQPSUIPKN-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















